Betrixaban

Übersicht

Beschreibung

Betrixaban, bekannt unter dem Handelsnamen Bevyxxa, ist ein orales Antikoagulans, das als direkter Inhibitor von Faktor Xa wirkt. Es wird hauptsächlich zur Vorbeugung von venösen Thromboembolien bei Erwachsenen eingesetzt, die aufgrund akuter Erkrankungen im Krankenhaus liegen und ein Risiko für thromboembolische Komplikationen haben . This compound wurde von Millennium Pharmaceuticals entwickelt und später von Portola Pharmaceuticals übernommen .

Vorbereitungsmethoden

Die Synthese von Betrixaban umfasst mehrere Schritte. Ein Verfahren umfasst die nukleophile Additions-Eliminierungsreaktion von 5-Methoxyisatosäureanhydrid mit 2-Amino-5-chlorpyridin in Gegenwart von Kalium-tert-butoxid, um N-(5-Chlor-2-pyridyl)-5-methoxy-2-aminobenzamid zu bilden. Dieser Zwischenstoff wird dann mit Cyanobenzoylchlorid umgesetzt, um N-(5-Chlor-2-pyridyl)-2-[(4-Cyanobenzoyl)amino]-5-methoxybenzamidhydrochlorid zu bilden, das eine nukleophile Addition mit Dimethylamin zu this compound durchläuft .

Ein anderes Verfahren beinhaltet die Umsetzung einer Verbindung mit der Strukturformel II oder deren Salz mit MN(CH) in flüssigem Dimethylamin, um this compound zu erhalten. Dieses Verfahren zeichnet sich durch seine hohe Ausbeute und Produktreinheit aus .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationspfade nicht umfassend dokumentiert sind.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kalium-tert-butoxid, Cyanobenzoylchlorid und Dimethylamin. Die wichtigsten gebildeten Produkte sind Zwischenprodukte, die zum Endprodukt this compound führen .

Analyse Chemischer Reaktionen

Betrixaban undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Common reagents used in these reactions include potassium tert-butoxide, cyanobenzoyl chloride, and dimethylamine. The major products formed are intermediates leading to the final product, this compound .

Wissenschaftliche Forschungsanwendungen

Betrixaban is an oral anticoagulant drug that has been approved by the FDA for extended-duration VTE (venous thromboembolism) prevention in acute medically ill patients who are considered high risk . It functions as a direct-acting factor Xa inhibitor .

Clinical Efficacy and Safety

The clinical efficacy and safety of this compound in acute medically ill patients perceived to be at high risk for VTE were evaluated in a study . In a phase III trial, this compound was compared with enoxaparin for the primary efficacy outcome (asymptomatic proximal DVT between Days 32 and 47, symptomatic proximal or distal DVT, symptomatic non-fatal PE, or death from VTE between Day 1 and Day 42) and for other composite efficacy outcomes .

Phase II and III Trials

- EXPERT Trial This trial studied the effective and safe use of 2 oral this compound doses (15 mg and 40 mg) compared to subcutaneous enoxaparin (30 mg) for the prevention of VTE in patients undergoing unilateral total knee replacement . The study was open-label to enoxaparin (vs this compound), and both patients and physicians were blinded to the this compound dose .

- EXPLORE-Xa Trial In patients with nonvalvular atrial fibrillation, this compound doses of 40 mg, 60 mg, and 80 mg demonstrated the lowest occurrence of any bleeding events compared with warfarin .

- APEX Trial This phase 3 trial was designed to test the efficacy of this compound in treating patients with acute medical illnesses and a high risk of VTE . The initial study inclusion criteria were: age of 40 years or older, hospitalized for less than 96 hours with an acute medical illness, and risk factors for VTE . The inclusion criteria were updated in 2014 to restrict enrollment to patients with an elevated D-dimer or an age of at least 75 years .

This compound vs. Enoxaparin

This compound 80 mg administered daily for 35 to 42 days was compared to enoxaparin administered daily for 6 to 14 days, based on the APEX trial . A phase III study also compared this compound with enoxaparin to prevent VTE in hospitalized patients .

Target-Specific Anticoagulants

New target-specific anticoagulants like this compound are being developed . Studies comparing these new oral anticoagulants with vitamin K antagonists revealed a lower risk of severe bleeding complications and reduced thromboembolic events .

Dosing and Administration

In the APEX trial, this compound was administered at 80 mg daily for 35 to 42 days, while enoxaparin was administered daily for 6 to 14 days . In a phase III study, participants received this compound orally for 35 days and enoxaparin by injection for 10 days .

Adverse Effects

The objective of one article was to summarize the published literature concerning the adverse events such as bleeding and other potential side effects, and available strategies for reversal of oral anticoagulant drugs that are currently available for clinical use .

Wirkmechanismus

Betrixaban exerts its effects by competitively and reversibly inhibiting Factor Xa, a crucial enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . This mechanism is independent of cofactors and affects both free and prothrombinase-bound Factor Xa .

Vergleich Mit ähnlichen Verbindungen

Betrixaban gehört zu einer Klasse von direkten oralen Antikoagulanzien, zu denen auch andere Faktor-Xa-Hemmer wie Rivaroxaban, Apixaban und Edoxaban gehören . Im Vergleich zu diesen Verbindungen hat this compound eine längere Halbwertszeit und eine geringere renale Ausscheidung, was es für Patienten mit Niereninsuffizienz geeignet macht . Im Gegensatz zu einigen anderen Faktor-Xa-Hemmern wird this compound nicht durch CYP3A4 metabolisiert, was das Risiko von Arzneimittelwechselwirkungen verringert .

Ähnliche Verbindungen umfassen:

Rivaroxaban: Ein weiterer direkter Faktor-Xa-Hemmer mit kürzerer Halbwertszeit und höherer renaler Ausscheidung.

Apixaban: Bekannt für seine hohe orale Bioverfügbarkeit und selektive Faktor-Xa-Hemmung.

Edoxaban: Ähnlich wie this compound, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Das einzigartige pharmakokinetische Profil von this compound und das geringere Risiko einer renalen Ausscheidung machen es zu einer wertvollen Option für bestimmte Patientengruppen .

Biologische Aktivität

Betrixaban is a novel oral anticoagulant (NOAC) that selectively inhibits factor Xa (FXa), a key enzyme in the coagulation cascade. Its pharmacological profile, including its biological activity, pharmacokinetics, and safety, has been extensively studied, making it an important agent in the prevention and treatment of thromboembolic disorders.

This compound exerts its anticoagulant effect by inhibiting both free and prothrombinase-bound FXa. This inhibition is concentration-dependent, with effective concentrations ranging from 5 ng/mL to 25 ng/mL producing clinically relevant antithrombotic effects in humans . The compound's mechanism is characterized by:

- Direct inhibition : It binds to FXa, preventing the conversion of prothrombin to thrombin.

- Prolonged activity : this compound has a long half-life, which allows for once-daily dosing and consistent anticoagulant effects over 24 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring 3-4 hours post-administration. Bioavailability is approximately 34%, which can be affected by food intake .

- Distribution : The volume of distribution is around 32 L/kg, with about 60% of the drug being protein-bound in plasma .

- Excretion : Primarily excreted via the hepatobiliary route (82%-89%) with minimal renal clearance (5%-7%) compared to other NOACs .

Biological Activity Data

The following table summarizes key pharmacological data related to this compound's biological activity compared to other NOACs:

| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |

|---|---|---|---|---|---|

| Target | FXa | IIa | Xa | Xa | Xa |

| Bioavailability | 34% | 6%-7% | 66% | 50% | 62% |

| Protein Binding | 60% | 35% | 92%-95% | 87% | 40%-59% |

| T max (h) | 3-4 | 2 | 2-4 | 1-3 | 1-2 |

| Metabolism via CYP450 | <1% | <2% | 57% | <32% | <25% |

| Renal Excretion | 5%-7% | >80% | 66% | 25% | 35% |

| Fecal Excretion | 82%-89% | N/A | 26.4% | 46.7%-56% | 62.2% |

| Half-life (h) | 37 (PD T½ =20) | 12-14 | 9-13 | 8-15 | 9-11 |

Clinical Studies and Findings

Clinical trials have demonstrated that this compound is effective in preventing venous thromboembolism (VTE) in patients undergoing hip or knee replacement surgery. A notable study found that this compound at a dose of 80 mg once daily was comparable to enoxaparin in terms of anti-FXa activity while showing greater suppression of thrombin generation .

Case Study Insights

- Study on VTE Prevention : In a randomized trial involving patients undergoing major orthopedic surgery, this compound significantly reduced the incidence of symptomatic VTE compared to placebo, highlighting its efficacy as a preventive agent.

- Safety Profile : In clinical evaluations, this compound was well tolerated with a low incidence of major bleeding events, making it a favorable option among NOACs for patients at risk of thrombosis .

Eigenschaften

IUPAC Name |

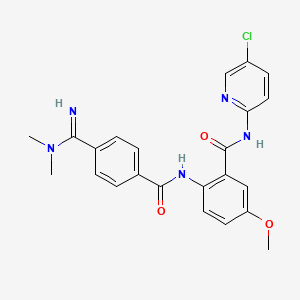

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOLNRLADUSQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954727 | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5-2.7 mg/ml | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa. | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330942-05-7 | |

| Record name | Betrixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betrixaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betrixaban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-212 ºC | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.